molecular formula C13H10ClNO2S2 B1620630 methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate CAS No. 254982-11-1

methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate

Cat. No.: B1620630
CAS No.: 254982-11-1
M. Wt: 311.8 g/mol
InChI Key: LBBDUEUFSCOVJH-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a complex organic compound with the molecular formula C13H10ClNO2S2 and a molecular weight of 311.8 g/mol

Preparation Methods

The synthesis of methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiochromene precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and may vary between different research and industrial laboratories .

Chemical Reactions Analysis

Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate can be compared with other thiochromene derivatives, such as:

    Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate: Similar structure but lacks the amino group, which may result in different reactivity and biological activity.

    3-amino-8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate:

The presence of the amino and chloro groups in methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate makes it unique and potentially more versatile in various chemical and biological contexts.

Properties

IUPAC Name

methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S2/c1-17-13(16)12-10(15)8-5-18-9-3-2-6(14)4-7(9)11(8)19-12/h2-4H,5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBDUEUFSCOVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C3=C(C=CC(=C3)Cl)SC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372325
Record name Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254982-11-1
Record name Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate
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methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate
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methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate
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methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate
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methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate
Reactant of Route 6
methyl 3-amino-8-chloro-4H-benzo[b]thieno[2,3-d]thiine-2-carboxylate

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